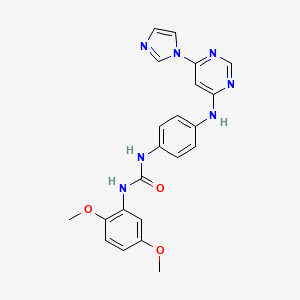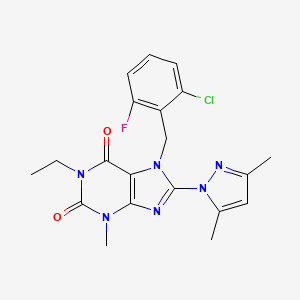
3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds to 3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide has been explored in the literature. For instance, the synthesis of a carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, which shares a piperidine structure similar to the compound , involves the introduction of a radioisotope via an aryllithium reaction with carbon dioxide. This process forms the labelled acid, which is then transformed into the amide . Although the specific synthesis of this compound is not detailed, the methods used in the synthesis of structurally related compounds could provide a foundation for its production.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectral measurements, including IR, UV-Visible, 1H, and 13C NMR, as well as X-ray crystallography . These techniques allow for the detailed understanding of the molecular framework and the spatial arrangement of atoms within the molecule. The presence of a piperidine ring and a benzamide moiety is common in the structure, which is crucial for the biological activity of these compounds.
Chemical Reactions Analysis
The compounds with structures related to this compound exhibit interesting chemical behaviors. For example, the naphthalimide derivatives described in the literature show aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties . These compounds can form nano-aggregates in certain solvents, and their luminescent properties are influenced by the polarity of the solvent. Additionally, they display mechanochromic properties, where physical stimuli such as grinding can change their crystalline state, which is reversible upon annealing.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds to this compound have been studied using photoelectron spectroscopy, SEM, and TEM measurements . These compounds are luminescent in both DMF solution and the solid state, and their luminescence can be enhanced in aqueous-DMF solutions. The reversible change between crystalline and amorphous states upon grinding and annealing suggests interesting solid-state properties that could be relevant for the compound . Density Functional Theory (DFT) calculations are also employed to rationalize the optical data of these compounds, which could be applied to understand the electronic properties of this compound.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Supramolecular Assembly
Compounds with difluoro-benzamide structures and their interactions play a crucial role in the formation of multi-component molecular solids. These interactions, especially hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O, are essential in assembling individual molecules into larger architectures. Studies have shown that such interactions can lead to the development of novel crystals with potential applications in material science and drug design (Wang et al., 2014).
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, including those with specific fluoropyrazoles and difluorobenzamide functionalities, are of considerable interest as building blocks in medicinal chemistry. Their development and synthesis, as demonstrated through various strategies, highlight their potential applications in creating more effective and selective pharmaceuticals (Surmont et al., 2011).
Electrophilic Fluorination
The electrophilic fluorination and functionalization of pyrazoles and similar nitrogen-containing heterocycles have been extensively studied. These reactions are pivotal in the synthesis of complex organic molecules with potential applications in drug discovery and development. The ability to introduce fluorine or difluoro groups into molecules can significantly alter their biological activity and physicochemical properties (Koroniak et al., 2006).
Antimicrobial Applications
Difluoromethylated compounds, including those with benzamide functionalities, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The strategic synthesis and introduction of difluoro groups into these compounds have shown promising antimicrobial properties, underscoring their potential in developing new antimicrobial agents (Chundawat et al., 2016).
Luminescence and Photophysical Properties
The study of compounds with benzamide ligands, including those with difluoro groups, has contributed to the development of materials with unique luminescence and photophysical properties. Such materials are sought after for their potential applications in organic electronics, bioimaging, and sensing technologies (Yamaji et al., 2017).
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-16-2-1-14(11-17(16)20)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNBOREYKKKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)



![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)




![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)


![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2505787.png)